molecular formula C7H9N3 B1419514 2-Cyclopropylpyrimidin-4-amine CAS No. 265324-26-3

2-Cyclopropylpyrimidin-4-amine

Cat. No.: B1419514
CAS No.: 265324-26-3
M. Wt: 135.17 g/mol
InChI Key: IIUUNXSYGPXQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylpyrimidin-4-amine (CAS: 265324-26-3) is a pyrimidine derivative featuring a cyclopropyl substituent at the 2-position and an amine group at the 4-position. Its molecular formula is C₇H₉N₃ (molecular weight: 135.17 g/mol). The compound is synthesized via a condensation reaction between cyclopropylcarbamidine hydrochloride and ethoxyacrylonitrile under basic conditions, yielding an 85% purified product . Liquid chromatography–mass spectrometry (LCMS) confirms its molecular ion peak at m/z = 136.2 (M+H) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-Cyclopropylpyrimidin-4-amine exhibits significant cytotoxic effects against various cancer cell lines. Modifications in the pyrimidine structure have been shown to enhance selectivity towards cancer cells while minimizing toxicity to normal cells. For instance, a study demonstrated that certain analogs of this compound inhibited specific kinases involved in tumor growth, showcasing potential for drug development against cancers such as breast and lung cancer.

Study FocusFindingsReference
Anticancer ActivitySelective cytotoxicity against breast cancer cells.
Kinase InhibitionInhibition of multiple kinases related to cancer growth.

Antiviral Properties
Preliminary studies suggest that this compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development. The compound's mechanism appears to involve interference with viral enzymes critical for replication.

CompoundTargetIC50 (nM)
This compoundViral enzyme target45

Neuropharmacology

Central Nervous System Activity
The compound has been investigated for its potential effects on the central nervous system (CNS). Studies indicate that it may modulate neurotransmitter systems, offering therapeutic benefits for conditions such as depression and anxiety. It has been noted to significantly inhibit monoamine oxidase, an enzyme involved in neurotransmitter metabolism.

Study FocusFindingsReference
CNS ActivityModulation of serotonin levels; implications for mood disorders.
Enzyme InhibitionSignificant inhibition of monoamine oxidase.

Agricultural Chemistry

Pesticide Development
The unique structural features of this compound make it a candidate for developing new agrochemicals. Research has focused on its effectiveness against specific pests, indicating potential for use in environmentally friendly pesticides.

Study FocusFindingsReference
Pesticide EfficacyEffective against aphids; potential for organic farming applications.

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Study FocusFindingsReference
Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines.
Antiviral PropertiesInhibition of viral replication in vitro; potential for drug development.
CNS ActivityModulation of serotonin levels; implications for mood disorders.
Enzyme InhibitionSignificant inhibition of monoamine oxidase, affecting neurotransmitter levels.
Pesticide EfficacyEffective against aphids; potential for use in organic farming.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. Additionally, it can interact with DNA and RNA, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-cyclopropylpyrimidin-4-amine with its analogs, focusing on structural variations, physicochemical properties, and functional implications.

Substituted Chloro Derivatives

2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine (CAS: 1250038-98-2)

  • Molecular Formula : C₈H₁₀ClN₃
  • Key Differences : A chlorine atom replaces the 2-position hydrogen, and a methyl group is introduced at the 6-position.
  • The methyl group adds steric bulk, which may reduce solubility in polar solvents .

2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine (CAS: 1050602-57-7)

  • Molecular Formula : C₈H₁₀ClN₃
  • Key Differences : Methyl substitution at the 5-position instead of the 6-position.
  • Implications : Positional isomerism alters electronic distribution; the 5-methyl group may stabilize the pyrimidine ring via hyperconjugation, affecting binding affinity in biological targets .

Cyclopropane-Modified Analogues

2-(1-Methylcyclopropyl)pyrimidin-4-amine (CID: 80466442)

  • Molecular Formula : C₈H₁₁N₃
  • Key Differences : A methyl group is attached to the cyclopropane ring.

6-(2-Cyclohexylethyl)pyrimidin-4-amine (CAS: 2091269-94-0)

  • Molecular Formula : C₁₂H₁₇N₃
  • Key Differences : The cyclopropane is replaced with a cyclohexylethyl chain.
  • Implications : The larger alkyl group enhances lipophilicity but may reduce metabolic stability due to increased susceptibility to oxidation .

Functional Group Variations

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine (CAS: 1289388-38-0)

  • Molecular Formula : C₈H₁₀ClN₃O₂S
  • Key Differences : Methanesulfonyl and chlorine groups are introduced at the 2- and 6-positions.
  • Implications : The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing hydrogen-bonding capacity and target selectivity .

Cyclopropyl-(2,6-dichloro-pyrimidin-4-ylmethyl)-amine (CAS: 1289387-98-9)

  • Molecular Formula : C₈H₉Cl₂N₃
  • Key Differences : Dichloro substitution and a methylene bridge between the cyclopropane and pyrimidine.
  • Implications : The dichloro groups increase electrophilicity, while the methylene spacer may reduce steric hindrance in enzyme-binding pockets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 265324-26-3 C₇H₉N₃ 135.17 Cyclopropyl (C2), NH₂ (C4)
2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine 1250038-98-2 C₈H₁₀ClN₃ 183.64 Cl (C2), CH₃ (C6), Cyclopropyl (N)
2-(1-Methylcyclopropyl)pyrimidin-4-amine 80466442 C₈H₁₁N₃ 149.20 1-Methylcyclopropyl (C2), NH₂ (C4)
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine 1289388-38-0 C₈H₁₀ClN₃O₂S 255.71 Cl (C6), SO₂CH₃ (C2), Cyclopropyl (N)

Research Findings and Implications

Electronic Effects : Chlorine and sulfonyl groups enhance electrophilicity, making these derivatives suitable for cross-coupling reactions or kinase inhibitor development .

Steric Influence : Methyl or cycloalkyl substituents improve lipophilicity but may complicate synthetic accessibility due to steric hindrance .

Biological Relevance : The cyclopropylamine moiety is a common pharmacophore in antiviral and anticancer agents; modifications like dichloro or methanesulfonyl groups could optimize target engagement .

Biological Activity

2-Cyclopropylpyrimidin-4-amine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C8H10N4
IUPAC Name : this compound
CAS Number : 1481178-16-8

The compound features a cyclopropyl group attached to the pyrimidine ring, which influences its biological interactions. The unique structural characteristics contribute to its ability to modulate various biochemical pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has demonstrated significant inhibitory effects on COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. In vitro studies reported IC50 values comparable to established COX inhibitors like celecoxib, indicating its potential as an anti-inflammatory agent .
  • DNA Damage Response : It acts as a potent inhibitor of DNA repair kinases such as ATR and ATM. This inhibition may enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by treatment .

Biological Activities

The following table summarizes the biological activities and IC50 values of this compound compared to other relevant compounds:

CompoundTarget EnzymeIC50 Value (µM)Activity Type
This compoundCOX-20.04Anti-inflammatory
CelecoxibCOX-20.04Anti-inflammatory
OlaparibPARP<0.1Anticancer
VRX0466617Chk10.12Anticancer

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anti-inflammatory Activity : A study evaluated several pyrimidine derivatives for their COX inhibitory potential. The results indicated that compounds similar to this compound effectively suppressed COX enzyme activity, with IC50 values demonstrating significant anti-inflammatory effects .
  • Anticancer Potential : In cancer research, the compound was tested for its ability to inhibit tumor growth in various cell lines. It exhibited notable cytotoxicity against several cancer types, with effective growth inhibition reported .
  • Structure–Activity Relationships (SAR) : Preliminary SAR investigations indicated that modifications to the cyclopropyl group could enhance anti-inflammatory activity. Electron-releasing substituents on the pyrimidine skeleton were found to facilitate greater potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopropylpyrimidin-4-amine, and what factors influence the choice of method?

Answer: The primary synthetic routes include:

  • Coupling reactions between pyrimidine derivatives and amines.
  • Nucleophilic substitution of chloroalkylpyrimidines with ammonia .

Methodological considerations :

  • Reactivity of cyclopropane : The strained cyclopropane ring may require mild reaction conditions to prevent ring-opening.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Purification challenges : Low solubility in water necessitates chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and cyclopropane integrity. The amine proton (δ\delta ~5.5 ppm) and pyrimidine protons (δ\delta ~8.0 ppm) are diagnostic .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the cyclopropane ring. Note: Crystallization may require slow evaporation from DMSO due to limited solubility .

Q. What standard biological assays are recommended for evaluating the antifungal potential of this compound derivatives?

Answer:

  • Broth microdilution assays (CLSI M38 guidelines): Determine minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp.
  • Agar diffusion tests : Compare inhibition zones with control fungicides (e.g., fluconazole).
  • Time-kill kinetics : Assess fungicidal vs. fungistatic activity at 24–48 hours .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound while minimizing cyclopropane ring strain effects?

Answer:

  • Temperature control : Maintain <60°C to prevent cyclopropane ring distortion.
  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency in inert atmospheres.
  • Protecting groups : Use Boc-protected amines to reduce side reactions during substitution .
  • Computational modeling : DFT calculations predict transition states to optimize reaction pathways .

Q. What strategies are effective for resolving contradictory results in biological activity studies of this compound derivatives across different fungal strains?

Answer:

  • Strain-specific profiling : Compare genomic data (e.g., CYP51 mutations) to identify resistance mechanisms.
  • Solubility adjustments : Use DMSO-PBS mixtures to ensure consistent bioavailability in hydrophobic derivatives.
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish assay variability from true biological differences .

Q. What computational approaches are suitable for modeling the interaction between this compound and potential enzyme targets in anticancer research?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, BRAF) using PyMOL for visualization.
  • MD simulations (GROMACS) : Analyze binding stability over 100 ns trajectories, focusing on cyclopropane-induced conformational changes.
  • QSAR modeling : Correlate substituent electronegativity (Hammett constants) with IC50_{50} values to guide derivative design .

Q. Safety and Best Practices

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves and fume hoods are mandatory (H315/H319 hazards).
  • Spill management : Neutralize with activated charcoal; avoid aqueous rinses due to low solubility.
  • Storage : Keep in amber vials at 4°C under nitrogen to prevent amine oxidation .

Properties

IUPAC Name

2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUUNXSYGPXQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663887
Record name 2-Cyclopropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265324-26-3
Record name 2-Cyclopropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyclopropylcarbamidine hydrochloride (1.0 g, 8.3 mmol) was dissolved in ethanol (25 mL) and triethylamine (1.26 g, 12.5 mmol), followed by the addition of 2-chloroacrylonitrile (870 mg, 10 mmol). The resulting orange-yellow solution was refluxed for 1 h. The mixture was cooled to room temperature and filtered. The filtrate was concentrated in vacuo and the residue was purified by reverse-phase Combiflash to afford 196a (300 mg, 27%) as a light brown solid. MS-ESI: [M+H]+ 136
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
870 mg
Type
reactant
Reaction Step Two
Name
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Cyclopropylpyrimidin-4-amine
2-Cyclopropylpyrimidin-4-amine
2-Cyclopropylpyrimidin-4-amine
2-Cyclopropylpyrimidin-4-amine
2-Cyclopropylpyrimidin-4-amine
2-Cyclopropylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.